2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of phydroxybenzeneactamide with dimethylamino chloroethanes to obtain 4-[2-(dimethylamino)ethyoxyl]phenyl acetamides. This intermediate is then subjected to Hofmann rearrangement using sodium hypochlorite to yield the final product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials, efficient catalysts, and controlled reaction conditions to ensure high yield and purity. The reactions are designed to be gentle and easy to operate, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(dimethylamino)ethyoxyl]benzylamine
- 2-benzyl-2-dimethylamino-4’-morpholinobutyrophenone
Uniqueness
2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Properties
CAS No. |
92000-51-6 |
---|---|
Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C14H22N4O2/c1-17(2)9-13(19)15-11-5-7-12(8-6-11)16-14(20)10-18(3)4/h5-8H,9-10H2,1-4H3,(H,15,19)(H,16,20) |
InChI Key |
HLZXYCHDPBCRBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C)C |
Origin of Product |
United States |
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